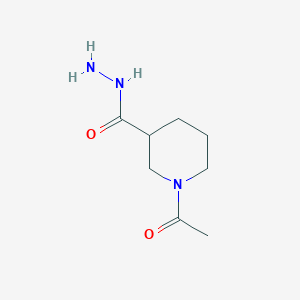

5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

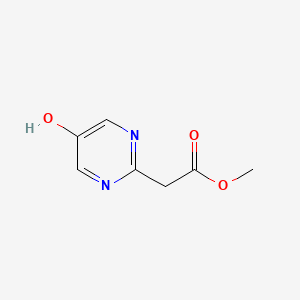

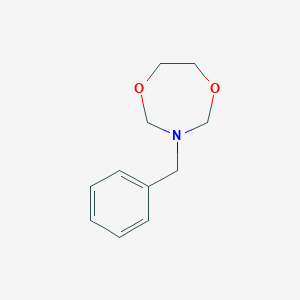

5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole is a heterocyclic compound that has been the subject of numerous scientific studies due to its potential medicinal properties. It is classified as a benzimidazole and is composed of a five-membered ring with a nitrogen atom at the center. The piperidin-3-ylmethyl group is attached to the nitrogen atom and is responsible for the compound’s unique properties. This article will explore the synthesis method of this compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and possible future directions.

Applications De Recherche Scientifique

Neuroleptic Activity

- Research has identified compounds with potent neuroleptic activity comparable to haloperidol, characterized by a reduced liability to extrapyramidal side effects. Notably, derivatives of benzimidazole substituted on the piperidine ring demonstrated significant neuroleptic activities (Sato et al., 1978).

Antitubercular Properties

- Novel 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives were developed and tested for their antitubercular activity. Several compounds showed potent activity against Mycobacterium tuberculosis, with favorable pharmacokinetic profiles adhering to Lipinski's rule of five (Revathi et al., 2015).

Antiproliferative Effects

- A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized and evaluated for their antiproliferative activity against various carcinoma cells, demonstrating the importance of the heterocyclic ring substitution for antiproliferative activity (Prasad et al., 2009).

Antimycobacterial Activity

- Novel benzimidazole derivatives synthesized for antimycobacterial activity showed promising results against M. tuberculosis strains, with some compounds displaying potent activity and offering a foundation for further antimycobacterial drug development (Yoon et al., 2013).

Potential as Antitumor Agents

- Benzimidazole quinoxalines, with piperazine, piperidine, and morpholine moieties, were synthesized and showed promising activity against cancer lines without causing significant cytotoxicity against normal cells, indicating their potential as antitumor agents (Mamedov et al., 2022).

Pharmacological Agents

- The search for novel pharmacologically active compounds among 2-dialkylaminobenzimidazoles revealed several compounds with promising antiarrhythmic, antiaggregation, hemorheological, and antiserotonin activities, highlighting the therapeutic potential of benzimidazole derivatives in various medical conditions (Zhukovskaya et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

6-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c14-10-3-4-11-12(7-10)17-13(16-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRFWOLEIOWWJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=NC3=C(N2)C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649195 |

Source

|

| Record name | 6-Fluoro-2-[(piperidin-3-yl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947014-08-6 |

Source

|

| Record name | 6-Fluoro-2-[(piperidin-3-yl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)